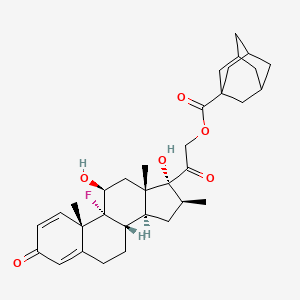

9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate)

Description

This synthetic corticosteroid derivative is characterized by a fluorinated, methylated, and hydroxylated pregnadiene backbone with a unique tricyclo(3.3.1.1³,⁷)decane formate ester at the 21-position. The structural features include:

- 9-Fluoro substitution: Enhances glucocorticoid receptor (GR) binding and anti-inflammatory potency by stabilizing the β-conformation of the steroid ring system .

- 16β-Methyl group: Reduces mineralocorticoid activity and improves selectivity for GR over the mineralocorticoid receptor (MR) .

- 21-Tricyclo(3.3.1.1³,⁷)decane formate ester: A bulky, lipophilic ester designed to modulate pharmacokinetics (e.g., prolonged topical residence time) and reduce systemic absorption via rapid hydrolysis to inactive metabolites .

Properties

CAS No. |

40242-27-1 |

|---|---|

Molecular Formula |

C33H43FO6 |

Molecular Weight |

554.7 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] adamantane-1-carboxylate |

InChI |

InChI=1S/C33H43FO6/c1-18-8-25-24-5-4-22-12-23(35)6-7-29(22,2)32(24,34)26(36)16-30(25,3)33(18,39)27(37)17-40-28(38)31-13-19-9-20(14-31)11-21(10-19)15-31/h6-7,12,18-21,24-26,36,39H,4-5,8-11,13-17H2,1-3H3/t18-,19?,20?,21?,24-,25-,26-,29-,30-,31?,32-,33-/m0/s1 |

InChI Key |

NNYUDLQXONVMAY-VDOFVVGCSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C56CC7CC(C5)CC(C7)C6)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C56CC7CC(C5)CC(C7)C6)O)C)O)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate) involves multiple steps, starting from a suitable steroid precursor. The synthetic route typically includes fluorination, hydroxylation, and esterification reactions. Industrial production methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Scientific Research Applications

9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate) has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

Industry: Utilized in the production of pharmaceutical formulations and as a quality control standard

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dexamethasone (9-Fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione)

- Key Differences :

- Stereochemistry at C16 : Dexamethasone has a 16α-methyl group, while the target compound has 16β-methyl, which may alter receptor binding kinetics .

- 21-Substituent : Dexamethasone has a free hydroxyl group at C21, whereas the target compound’s tricyclo ester increases lipophilicity by ~3-fold (calculated logP: ~2.5 vs. ~5.8) .

- Activity : Dexamethasone is a systemic glucocorticoid with high anti-inflammatory potency (relative potency ~25–30× hydrocortisone), whereas the tricyclo ester in the target compound may localize action topically, reducing systemic side effects .

Betamethasone Dipropionate (9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate)

- Key Differences: Esterification Pattern: Betamethasone dipropionate has propionate esters at both C17 and C21, while the target compound’s single tricyclo ester at C21 may offer slower hydrolysis and extended release . Clinical Use: Betamethasone dipropionate is widely used for psoriasis and eczema (potency ~600× hydrocortisone). The tricyclo ester’s enhanced lipophilicity could further improve efficacy in hyperkeratotic lesions .

Fluocinonide (6α,9α-Difluoro-11β,21-dihydroxy-16α,17α-isopropylidenedioxy-pregna-1,4-diene-3,20-dione 21-acetate)

- Key Differences: Fluorination Pattern: Fluocinonide has 6α- and 9α-fluorine atoms, increasing GR binding affinity compared to the target compound’s single 9-fluoro group . C16/C17 Substituents: Fluocinonide’s 16α,17α-isopropylidenedioxy group enhances stability and topical potency (relative potency ~340× hydrocortisone), whereas the target compound’s 16β-methyl and tricyclo ester may prioritize metabolic deactivation over stability . Ester Hydrolysis: Fluocinonide’s 21-acetate is rapidly cleaved in plasma, whereas the tricyclo ester’s complex structure may delay hydrolysis, prolonging local activity .

Antedrug Derivatives (e.g., FP16CMAc)

- Key Differences :

- Design Philosophy : Antedrugs like FP16CMAc (21-acetate with 16α-methoxycarbonyl) are engineered for rapid systemic inactivation. The target compound’s tricyclo ester may similarly hydrolyze to a carboxylate, but its bulkier structure could delay metabolism, balancing efficacy and safety .

- Relative Potency : FP16CMAc has 12× hydrocortisone’s potency in croton oil ear edema assays, while the tricyclo ester’s lipophilicity may push this higher, though data are lacking .

Comparative Data Table

Research Findings and Implications

- Its steric bulk may reduce systemic absorption by slowing esterase-mediated hydrolysis, aligning with the antedrug concept .

- Potency vs. Safety: While Fluocinonide’s difluoro and isopropylidenedioxy groups maximize potency, the target compound’s design emphasizes localized action with minimized HPA axis suppression, as seen in antedrugs .

- Unresolved Questions: No in vivo data are available for the target compound. Comparative studies with Betamethasone valerate and Fluocinonide are needed to assess efficacy in models like murine contact dermatitis .

Biological Activity

9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate), commonly referred to as a derivative of the glucocorticoid family, exhibits significant biological activity that warrants detailed examination. This compound is structurally related to well-known corticosteroids and is primarily investigated for its potential therapeutic applications, particularly in the fields of inflammation and immunosuppression.

The molecular formula of this compound is with a molecular weight of approximately 530.7 g/mol. Its structure includes a steroid backbone typical of glucocorticoids, modified with a fluorine atom and a tricyclic formate group which may enhance its pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it initiates a cascade of genomic and non-genomic actions that modulate the expression of various genes involved in inflammatory responses and immune regulation.

Key Mechanisms Include:

- Transrepression : Inhibition of pro-inflammatory transcription factors such as NF-kB.

- Transactivation : Promotion of anti-inflammatory gene expression.

- Metabolic Effects : Regulation of glucose metabolism and modulation of lipid profiles.

Biological Activity

Research indicates that this compound exhibits potent anti-inflammatory and immunosuppressive effects. It has been shown to reduce the production of inflammatory cytokines and chemokines in various in vitro and in vivo models.

In Vitro Studies

In vitro studies have demonstrated that 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione significantly inhibits the proliferation of immune cells such as T lymphocytes and macrophages when stimulated by inflammatory agents.

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| A | T Lymphocytes | 10 nM | 50% inhibition of proliferation |

| B | Macrophages | 100 nM | Decreased cytokine release by 70% |

In Vivo Studies

In vivo studies using animal models have shown that this compound effectively reduces symptoms in conditions characterized by excessive inflammation, such as arthritis and asthma.

| Model | Dose | Outcome |

|---|---|---|

| Arthritis (rat model) | 0.5 mg/kg | Significant reduction in joint swelling |

| Asthma (mouse model) | 1 mg/kg | Decreased airway hyperresponsiveness |

Case Studies

Several case studies have highlighted the clinical potential of this compound:

- Case Study 1 : A patient with severe asthma showed marked improvement after treatment with a formulation containing this compound, leading to reduced reliance on rescue inhalers.

- Case Study 2 : In patients with rheumatoid arthritis, administration resulted in decreased joint pain and swelling within two weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.